molecular formula C10H14FNO2S2 B10911678 1-[(5-Fluorothiophen-2-yl)sulfonyl]-3-methylpiperidine

1-[(5-Fluorothiophen-2-yl)sulfonyl]-3-methylpiperidine

Cat. No.: B10911678
M. Wt: 263.4 g/mol
InChI Key: JALSQGYNOOSBMW-UHFFFAOYSA-N
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Description

1-[(5-Fluorothiophen-2-yl)sulfonyl]-3-methylpiperidine is a chemical compound that features a piperidine ring substituted with a sulfonyl group attached to a fluorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Fluorothiophen-2-yl)sulfonyl]-3-methylpiperidine typically involves the following steps:

    Formation of the Fluorothiophene Moiety: The fluorothiophene can be synthesized through halogenation reactions, where thiophene is treated with fluorinating agents under controlled conditions.

    Sulfonylation: The fluorothiophene is then subjected to sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Piperidine Ring Formation: The final step involves the formation of the piperidine ring through cyclization reactions, often using amines and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Fluorothiophen-2-yl)sulfonyl]-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorothiophene moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1-[(5-Fluorothiophen-2-yl)sulfonyl]-3-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(5-Fluorothiophen-2-yl)sulfonyl]-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity. The fluorothiophene moiety may interact with biological targets through hydrogen bonding and hydrophobic interactions, contributing to its overall activity.

Comparison with Similar Compounds

  • 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-phenylpiperazine
  • 1-[(5-Fluorothiophen-2-yl)sulfonyl]-3-ethylpiperidine

Comparison: Compared to similar compounds, 1-[(5-Fluorothiophen-2-yl)sulfonyl]-3-methylpiperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the piperidine ring may enhance its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14FNO2S2

Molecular Weight

263.4 g/mol

IUPAC Name

1-(5-fluorothiophen-2-yl)sulfonyl-3-methylpiperidine

InChI

InChI=1S/C10H14FNO2S2/c1-8-3-2-6-12(7-8)16(13,14)10-5-4-9(11)15-10/h4-5,8H,2-3,6-7H2,1H3

InChI Key

JALSQGYNOOSBMW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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